2-Oxo-1,2-diphenylethyl but-2-enoate
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Overview
Description
2-Oxo-1,2-diphenylethyl but-2-enoate is an organic compound with the molecular formula C18H16O3. It is characterized by the presence of an ester group and a ketone group, making it a versatile molecule in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-diphenylethyl but-2-enoate typically involves the esterification of 2-Oxo-1,2-diphenylethanol with but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-diphenylethyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used
Scientific Research Applications
2-Oxo-1,2-diphenylethyl but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-diphenylethyl but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-diphenylethanol: Similar structure but lacks the ester group.
2-Oxo-1,2-diphenylethyl acetate: Similar structure with an acetate ester group instead of but-2-enoate.
2-Oxo-1,2-diphenylethyl propionate: Similar structure with a propionate ester group
Uniqueness
2-Oxo-1,2-diphenylethyl but-2-enoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research .
Properties
CAS No. |
929039-38-3 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) but-2-enoate |
InChI |
InChI=1S/C18H16O3/c1-2-9-16(19)21-18(15-12-7-4-8-13-15)17(20)14-10-5-3-6-11-14/h2-13,18H,1H3 |
InChI Key |
WKMBJWUDYDWZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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